molecular formula C15H19F3N2O3 B125752 5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide CAS No. 83526-33-4

5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No. B125752
CAS RN: 83526-33-4
M. Wt: 332.32 g/mol
InChI Key: FVJPPEWHZCSTAC-UHFFFAOYSA-N
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Description

5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide, also known as 5-HMF-2-TFE, is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. The compound has a molecular weight of 309.37 g/mol and a melting point of 151-153 °C. It has been used in various scientific research applications such as drug metabolism studies, as a fluorescent probe for imaging and detection, and as a fluorescent probe for determining the activity of enzymes.

Scientific Research Applications

Antiarrhythmic Applications

5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide, known as flecainide, has been studied for its potential in treating arrhythmias. Research dating back to 1977 indicates that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, including flecainide, showed promising oral antiarrhythmic activity in animal models (Banitt et al., 1977). Further investigations in the late 1970s and early 1980s focused on the synthesis and activity of flecainide acetate, leading to its clinical trials as an antiarrhythmic agent (Banitt et al., 1977); (Banitt & Conard, 1981).

Gastrointestinal Motility and Serotonin Receptors

Flecainide and its derivatives have been evaluated for their potential in enhancing gastrointestinal motility. A study conducted in 2002 on novel benzamides, including variations of flecainide, showed that they could bind to serotonin (5-HT) receptors, particularly the 5-HT4 receptors, demonstrating significant prokinetic activity (Harada et al., 2002). This link between flecainide derivatives and serotonin receptor activity has been explored in various other studies, investigating their pharmacological properties and potential as prokinetic agents (Itoh et al., 1999); (Sonda et al., 2004).

Antifungal and Antibacterial Properties

Some benzamide derivatives, including those structurally related to flecainide, have shown promising antifungal and antibacterial properties. Research into benzamide derivatives, including synthesis and biological activity studies, has indicated potential applications in treating various infections (Narayana et al., 2004); (Imramovský et al., 2011).

Metabolism and Pharmacokinetics

Studies on the metabolism of flecainide and related compounds, including their pharmacokinetics and the identification of metabolites, have been a significant area of research. These studies provide insights into how these compounds are processed in the body, which is crucial for understanding their efficacy and safety (Gong et al., 2010).

Novel Applications and Structural Analysis

Research has also explored the synthesis, crystal structure, and potential novel applications of benzamide derivatives. These studies include examining their roles as ligands to specific receptors and evaluating their effects on biological systems such as antifatigue or anticancer properties (Wu et al., 2014); (Uto et al., 2009).

properties

IUPAC Name

5-hydroxy-N-(piperidin-2-ylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c16-15(17,18)9-23-13-5-4-11(21)7-12(13)14(22)20-8-10-3-1-2-6-19-10/h4-5,7,10,19,21H,1-3,6,8-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJPPEWHZCSTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003518
Record name 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide

CAS RN

83526-33-4
Record name 5-Hydroxy-N-(2-piperidinylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083526334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-[(piperidin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLECAINIDE META-O-DEALKYLATED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6RB757PWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude product from Example 6 is mixed with 0.3 g of platinum oxide in 250 ml of glacial acetic acid. The mixture is reduced with hydrogen gas in a Parr apparatus. The catalyst is removed by filtration and the filtrate is evaporated to provide a solid residue. This product, 5-hydroxy-N-(2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide acetate, is dissolved in water and the aqueous solution is basified with sodium bicarbonate solution. The water solution is then extracted with a large volume of dichloromethane and the dichloromethane extracts are dried over magnesium sulfate. The magnesium sulfate is removed by filtration and the solvent is evaporated to provide a solid product. The product is recrystallized from toluene, treated with charcoal, filtered and rinsed with a toluene-hexane mixture. Another recrystallization from a 1:1 mixture of toluene and hexane provides tan needles of 5-hydroxy-2-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide, m.p. 134°-137° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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